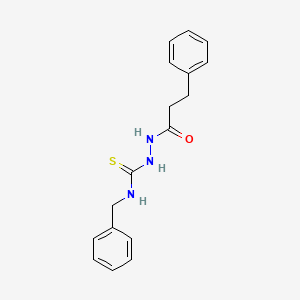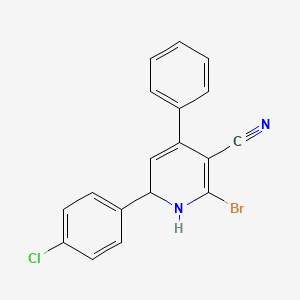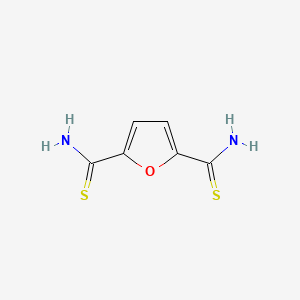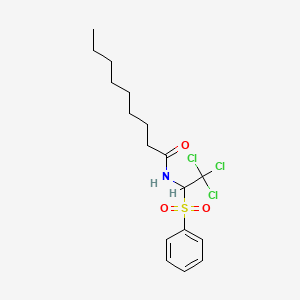
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol . This compound is known for its unique structure, which includes a benzyl group, a phenylpropanoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide typically involves the reaction of benzylhydrazine with 3-phenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide: Similar structure but with a phenyl group instead of a benzyl group.
N-Benzyl-2-(phenylacetyl)hydrazinecarbothioamide: Similar structure but with a phenylacetyl group instead of a phenylpropanoyl group.
Uniqueness
N-Benzyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
124953-96-4 |
|---|---|
Molekularformel |
C17H19N3OS |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-benzyl-3-(3-phenylpropanoylamino)thiourea |
InChI |
InChI=1S/C17H19N3OS/c21-16(12-11-14-7-3-1-4-8-14)19-20-17(22)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21)(H2,18,20,22) |
InChI-Schlüssel |
YVVSJPWCKARBAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079305.png)
![4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15079320.png)

![1-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15079328.png)
![(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079338.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B15079343.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15079381.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B15079393.png)
![3-(3-ethoxyphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079399.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15079404.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15079415.png)
